Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Overview
Description
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C12H18N2O2 . It is a light yellow solid and has a molecular weight of 222.29 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14)
. This code provides a specific string of characters that represents the 2D structure of the molecule. Physical and Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 222.29 . The storage temperature is 0-5 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate derivatives have been synthesized for investigating their potential biological activities, such as anti-arthritic effects. Some derivatives, like ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, showed promising results in preliminary tests (Bistocchi et al., 1981).
This compound has also been part of studies exploring novel Hsp90 inhibitors, where specific derivatives were synthesized and tested for their inhibitory properties against Hsp90α, an important molecular target in cancer therapy (Wang Xiao-long, 2011).
Applications in Medicinal Chemistry
In medicinal chemistry, the synthesis and characterization of indazole-bearing oxadiazole derivatives, including this compound, have been explored for their antimicrobial activity. These studies contribute to the development of new pharmaceutical compounds (Ghelani et al., 2017).
Additionally, the synthesis and evaluation of antiviral activity of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, closely related to this compound, have been studied, expanding the scope of antiviral research (Ivashchenko et al., 2014).
Other Applications
- The compound's derivatives have been used in studies related to corrosion inhibition, demonstrating the versatility of this chemical in various fields beyond biomedicine. For example, bipyrazole derivatives, including similar compounds, were synthesized and found effective in protecting steel from corrosion in acidic medium (Zarrok et al., 2012).
Safety and Hazards
The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is recommended to use personal protective equipment as required . The compound should not be allowed to come in contact with air or water, as it may cause a violent reaction and possible flash fire . It should be kept out of reach of children .
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred that, like other indazole derivatives, it may inhibit or modulate the activity of its target kinases .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on its potential targets, it may influence cell cycle progression and cell volume regulation .
Properties
IUPAC Name |
ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-7-12(2,3)6-5-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEQZIHBLSZFCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC(CC2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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